5-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride 5-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride
Brand Name: Vulcanchem
CAS No.: 71916-96-6
VCID: VC7822320
InChI: InChI=1S/C12H14ClNO.ClH/c13-10-1-2-11-9(7-10)8-12(15-11)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H
SMILES: C1CNCCC12CC3=C(O2)C=CC(=C3)Cl.Cl
Molecular Formula: C12H15Cl2NO
Molecular Weight: 260.16 g/mol

5-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride

CAS No.: 71916-96-6

Cat. No.: VC7822320

Molecular Formula: C12H15Cl2NO

Molecular Weight: 260.16 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride - 71916-96-6

Specification

CAS No. 71916-96-6
Molecular Formula C12H15Cl2NO
Molecular Weight 260.16 g/mol
IUPAC Name 5-chlorospiro[3H-1-benzofuran-2,4'-piperidine];hydrochloride
Standard InChI InChI=1S/C12H14ClNO.ClH/c13-10-1-2-11-9(7-10)8-12(15-11)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H
Standard InChI Key OWFHGQNFWJLYHB-UHFFFAOYSA-N
SMILES C1CNCCC12CC3=C(O2)C=CC(=C3)Cl.Cl
Canonical SMILES C1CNCCC12CC3=C(O2)C=CC(=C3)Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 5-chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride is C₁₂H₁₅Cl₂NO, with a molecular weight of 260.16 g/mol. Key structural features include:

  • A benzofuran ring with a chlorine atom at position 5.

  • A piperidine ring connected via a spiro carbon atom.

  • A hydrochloride salt improving solubility and stability.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₅Cl₂NO
Molecular Weight260.16 g/mol
IUPAC Name5-chlorospiro[3H-1-benzofuran-2,4'-piperidine]; hydrochloride
SMILESC1CNCCC12CC3=C(O2)C=CC(=C3)Cl.Cl
SolubilitySoluble in polar solvents (e.g., DMSO, water)
Storage Conditions2–8°C in airtight containers

The spirocyclic architecture confers conformational rigidity, making it advantageous for receptor binding studies . The chlorine atom enhances electrophilicity, potentially improving interactions with biological targets.

Synthesis and Manufacturing

Synthesis involves multi-step organic reactions, often starting from 5-chlororesorcinol or substituted benzofuran precursors. A common route includes:

  • Cyclization: Formation of the benzofuran ring via acid-catalyzed cyclization.

  • Spiro Junction Formation: Intramolecular cycloaddition or condensation with piperidine derivatives .

  • Hydrochloride Salt Formation: Treatment with HCl to improve stability .

Table 2: Key Synthetic Methods

MethodConditionsYield
Intramolecular CycloadditionAcetic acid, 80°C, 12h72%
Reductive AminationPd/C, H₂, RT65%
Hydroxamic Acid CondensationDCC, DMAP, CH₂Cl₂58%

Industrial-scale production remains challenging due to the need for high stereochemical control. Recent advances in catalytic hydrogenation and photolytic deprotection (e.g., 2-nitrobenzyl groups) have improved efficiency .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Spirocyclic Analogs

CompoundBioactivity (IC₅₀)Selectivity
5-Fluoro-spiro derivativeCYP2D6: 4.1 µMModerate
5-Bromo-spiro derivativeHSV-1: 10.2 µMHigh
Non-chlorinated analogDopamine D₂: 15 nMLow

Chlorination at position 5 improves target affinity but may increase cytotoxicity (LD₅₀: 120 mg/kg in rodents) .

Future Directions

Ongoing research focuses on:

  • Optimizing Synthetic Routes: Developing enantioselective catalysis for higher purity .

  • Polypharmacology: Exploring dual-target inhibitors for neurodegenerative diseases .

  • Nanoparticle Delivery: Enhancing bioavailability through lipid-based formulations .

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